Ethyl spiro[cyclopropane-1,9'-fluorene]-2-carboxylate
Overview
Description
Ethyl spiro[cyclopropane-1,9’-fluorene]-2-carboxylate is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a fluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl spiro[cyclopropane-1,9’-fluorene]-2-carboxylate typically involves the Corey–Chaykovsky reaction. This reaction entails the treatment of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the desired spiro compound with a yield of approximately 70% . The reaction conditions require careful control of temperature and the use of excess dimethyloxosulfonium methylide to ensure the formation of the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for ethyl spiro[cyclopropane-1,9’-fluorene]-2-carboxylate are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl spiro[cyclopropane-1,9’-fluorene]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the fluorene or cyclopropane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
Ethyl spiro[cyclopropane-1,9’-fluorene]-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological activities, such as enzyme inhibition and receptor binding.
Industry: Used in materials science for creating advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ethyl spiro[cyclopropane-1,9’-fluorene]-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spirocyclic cyclopropane structure but differ in the attached ring systems and biological activities.
Spiro[fluorene-9,9’-xanthene]: Similar in having a spirocyclic fluorene core, but with different substituents and applications in materials science.
Uniqueness
Ethyl spiro[cyclopropane-1,9’-fluorene]-2-carboxylate is unique due to its specific combination of a cyclopropane ring and a fluorene moiety, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
ethyl spiro[cyclopropane-2,9'-fluorene]-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c1-2-20-17(19)16-11-18(16)14-9-5-3-7-12(14)13-8-4-6-10-15(13)18/h3-10,16H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLGCCUGERDNKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300173 | |
Record name | ethyl spiro[cyclopropane-1,9'-fluorene]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21328-27-8 | |
Record name | NSC135178 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl spiro[cyclopropane-1,9'-fluorene]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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